molecular formula C16H18N2O3 B6070486 3,5-diethoxy-N-pyridin-2-ylbenzamide

3,5-diethoxy-N-pyridin-2-ylbenzamide

Cat. No.: B6070486
M. Wt: 286.33 g/mol
InChI Key: WOGQVHNUOPZEHA-UHFFFAOYSA-N
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Description

3,5-Diethoxy-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with ethoxy groups at the 3- and 5-positions and a pyridin-2-yl moiety at the amide nitrogen. This compound’s structural features—particularly the diethoxy substituents and the pyridine ring—impart distinct physicochemical and biological properties. The pyridin-2-yl group may facilitate hydrogen bonding or π-π interactions in biological targets, such as enzymes or receptors .

Properties

IUPAC Name

3,5-diethoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-13-9-12(10-14(11-13)21-4-2)16(19)18-15-7-5-6-8-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGQVHNUOPZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-pyridin-2-ylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and 2-aminopyridine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-aminopyridine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-diethoxy-N-pyridin-2-ylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The pyridin-2-yl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Analogs:

3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2) Substituents: Methoxy groups at 3,5-positions; 1-methylpyrazol-3-yl amide. The pyridin-2-yl group in the target compound may offer stronger π-stacking interactions compared to the pyrazole ring in this analog, which could influence binding affinity in kinase targets .

2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide (EP 3 532 474 B1)

  • Substituents : Cyclohexylethoxy and fluoro groups on the benzene ring; 2-methoxypyrimidin-5-yl amide.
  • Comparison : The cyclohexylethoxy group in this patent compound significantly increases steric bulk and lipophilicity compared to diethoxy substituents. The fluoro atom may enhance electronegativity and metabolic stability. The pyrimidine amide substituent could provide different hydrogen-bonding patterns versus pyridin-2-yl, affecting target selectivity .

Hypothetical Activity Based on Structural Features:

Compound Key Substituents Predicted Bioactivity
3,5-Diethoxy-N-pyridin-2-ylbenzamide 3,5-diethoxy, pyridin-2-yl Moderate kinase inhibition, antimicrobial potential
3,5-Dimethoxy analog 3,5-methoxy, pyrazole Lower logP; possible solubility-limited efficacy
EP 3 532 474 B1 derivatives Cyclohexylethoxy, pyrimidine High lipophilicity; likely CNS-penetrant kinase inhibitors
  • Kinase Inhibition : Pyridin-2-yl and pyrimidinyl amides are common in kinase inhibitors (e.g., EGFR, VEGFR). The diethoxy groups may balance solubility and binding pocket occupancy .
  • Antimicrobial Activity: Ethoxy substituents in benzamides correlate with enhanced Gram-positive bacterial inhibition in analogs like N-[5-(Aminocarbonyl)-1-methyl-1H-pyrazol-4-YL] derivatives .

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